molecular formula C13H19ClN2O B11175950 N-(5-chloropyridin-2-yl)-2-ethylhexanamide

N-(5-chloropyridin-2-yl)-2-ethylhexanamide

Cat. No.: B11175950
M. Wt: 254.75 g/mol
InChI Key: YPIHJUGHBJHIDK-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-ethylhexanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to an ethylhexanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-ethylhexanamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination. Additionally, solvent recovery and recycling systems are employed to reduce environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-ethylhexanamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a chloropyridine moiety and an ethylhexanamide group This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-ethylhexanamide

InChI

InChI=1S/C13H19ClN2O/c1-3-5-6-10(4-2)13(17)16-12-8-7-11(14)9-15-12/h7-10H,3-6H2,1-2H3,(H,15,16,17)

InChI Key

YPIHJUGHBJHIDK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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